
N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide: is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by its unique structure, which includes a quinoline ring, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinolinecarboxamide core, followed by the introduction of the piperidine ring and the benzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process. Key considerations include the optimization of reaction conditions, purification methods, and waste management to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines or alcohols, and electrophiles such as alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinecarboxylic acids, while reduction may produce quinolinecarbinols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis, polymer science, and materials engineering.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
N-(1-benzyl-4-piperidyl)-N-benzylpropanamide: This compound shares structural similarities with N-(1-benzyl-4-piperidyl)-1-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide and is used in similar research applications.
1-benzyl-4-piperidone: Another related compound, often used as a precursor in the synthesis of more complex molecules.
Uniqueness: this compound stands out due to its unique combination of a quinoline ring, a piperidine ring, and a benzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c1-25-21-10-6-5-9-19(21)20(15-22(25)27)23(28)24-18-11-13-26(14-12-18)16-17-7-3-2-4-8-17/h2-10,15,18H,11-14,16H2,1H3,(H,24,28) |
InChI Key |
NZOWOKFKBPLTEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


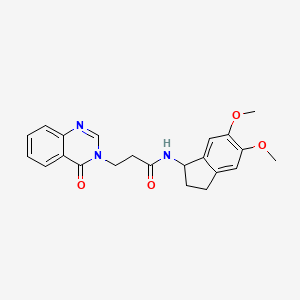

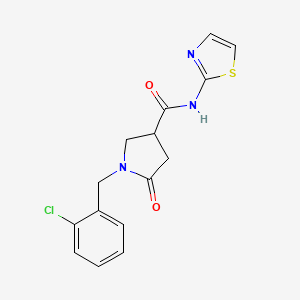

![(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
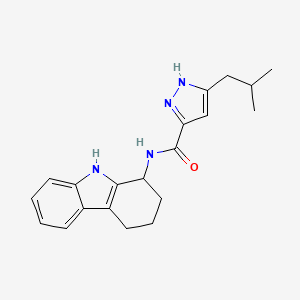
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)
![methyl N-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11013289.png)
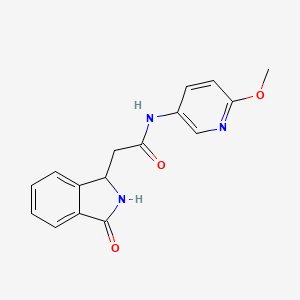
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11013306.png)
![3-(4-methoxyphenyl)-2-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B11013309.png)
![Methyl 2-({2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11013310.png)
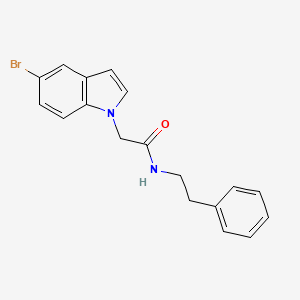
![2-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11013320.png)
